4,5-Difluoro-1-benzofuran-2-carboxylic acid
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Overview
Description
4,5-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative with the molecular formula C9H4F2O3. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzofuran ring and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1-benzofuran-2-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic processes are also employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorobenzofuran alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4,5-Difluoro-1-benzofuran-2-carboxylic acid has significant applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in ionic interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4,7-Difluoro-1-benzofuran-2-carboxylic acid
- 5-Fluoro-1-benzofuran-2-carboxylic acid
- 4-Fluoro-1-benzofuran-2-carboxylic acid
Comparison: 4,5-Difluoro-1-benzofuran-2-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and distinct interaction patterns with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4,5-difluoro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDYTJUOEREEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC(=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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